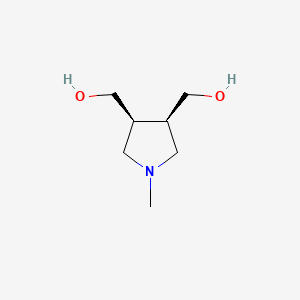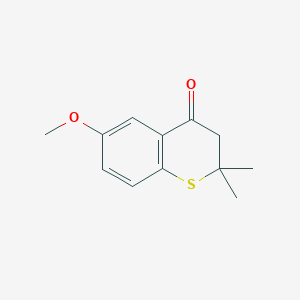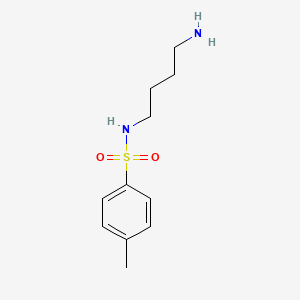![molecular formula C13H16N2O B8619558 [2-(ethylamino)-6-methylquinolin-3-yl]methanol](/img/structure/B8619558.png)
[2-(ethylamino)-6-methylquinolin-3-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(ethylamino)-6-methylquinolin-3-yl]methanol is a quinoline derivative with a unique structure that includes an ethylamino group at the 2-position, a methyl group at the 6-position, and a methanol group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(ethylamino)-6-methylquinolin-3-yl]methanol typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Ethylamino Group: The ethylamino group can be introduced via nucleophilic substitution reactions. For example, 2-chloro-6-methylquinoline can be reacted with ethylamine under reflux conditions to yield 2-(ethylamino)-6-methylquinoline.
Hydroxymethylation: The final step involves the introduction of the methanol group at the 3-position. This can be achieved through a hydroxymethylation reaction using formaldehyde and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and energy consumption .
化学反応の分析
Types of Reactions
Oxidation: [2-(ethylamino)-6-methylquinolin-3-yl]methanol can undergo oxidation reactions to form quinoline N-oxides.
Reduction: The compound can be reduced to form various reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: It can be incorporated into polymers to improve their thermal and mechanical properties.
Biology
Enzyme Inhibition: [2-(ethylamino)-6-methylquinolin-3-yl]methanol has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Medicine
Antimicrobial Activity: The compound has shown promise as an antimicrobial agent, effective against a range of bacterial and fungal pathogens.
Anti-inflammatory Properties: It has been investigated for its potential to reduce inflammation by inhibiting key enzymes involved in the inflammatory response
Industry
Dye Synthesis: The compound can be used in the synthesis of dyes and pigments due to its chromophoric properties.
Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
作用機序
The mechanism of action of [2-(ethylamino)-6-methylquinolin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators like prostaglandins. Additionally, it may interact with microbial cell membranes, disrupting their integrity and leading to cell death .
類似化合物との比較
Similar Compounds
2-(ethylamino)ethanol: Similar in structure but lacks the quinoline core.
2-(methylamino)ethanol: Similar but with a methyl group instead of an ethyl group.
4-[2-(diethylamino)ethylamino]quinolin-7-ol: Contains a diethylamino group and exhibits antiplasmodial activity.
Uniqueness
Structural Features: The combination of the ethylamino group, methyl group, and methanol group on the quinoline core makes [2-(ethylamino)-6-methylquinolin-3-yl]methanol unique.
Biological Activity: Its specific interactions with enzymes and receptors distinguish it from other similar compounds, providing unique therapeutic potentials
特性
分子式 |
C13H16N2O |
|---|---|
分子量 |
216.28 g/mol |
IUPAC名 |
[2-(ethylamino)-6-methylquinolin-3-yl]methanol |
InChI |
InChI=1S/C13H16N2O/c1-3-14-13-11(8-16)7-10-6-9(2)4-5-12(10)15-13/h4-7,16H,3,8H2,1-2H3,(H,14,15) |
InChIキー |
CJCYHHKOPWISBT-UHFFFAOYSA-N |
正規SMILES |
CCNC1=C(C=C2C=C(C=CC2=N1)C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1-Propene, 3-bromo-2-[(1,1-dimethylethyl)sulfonyl]-](/img/structure/B8619547.png)


![4(1h)-Quinazolinone,2-[4-(2-chloroethoxy)phenyl]-2,3-dihydro-8-methoxy-3-(4-methoxyphenyl)-](/img/structure/B8619564.png)
![5-(4-Fluoro-3-methoxyphenyl)-2-trifluoromethyl[1,8]naphthyridine](/img/structure/B8619565.png)
![2-[(Diphenylmethyl)sulfanyl]aniline](/img/structure/B8619571.png)

